4'-Fluoro-4-trifluoromethylthiobenzophenone
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Overview
Description
4’-Fluoro-4-trifluoromethylthiobenzophenone is a chemical compound with the molecular formula C14H8F4OS. It is known for its unique structural properties, which include a fluorine atom and a trifluoromethylthio group attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-trifluoromethylthiobenzophenone typically involves the reaction of 4-fluorobenzoyl chloride with 4-trifluoromethylthiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-4-trifluoromethylthiobenzophenone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-4-trifluoromethylthiobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4’-Fluoro-4-trifluoromethylthiobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-trifluoromethylthiobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and trifluoromethylthio groups enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4’-Fluoro-4-trifluoromethylthiobenzophenone is unique due to the presence of both a fluorine atom and a trifluoromethylthio group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high reactivity and specificity .
Properties
CAS No. |
87996-58-5 |
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Molecular Formula |
C14H8F4S |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methanethione |
InChI |
InChI=1S/C14H8F4S/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H |
InChI Key |
XKYJPOWJSATIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)C2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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